Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Description
Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 320423-00-5) is a synthetic imidazolidinyl derivative characterized by a 2,4-dichlorobenzyl substituent and a trioxoimidazolidine core linked to an ethyl acetate group. Its molecular formula is C₁₄H₁₂Cl₂N₂O₅, with a molecular weight of 359.17 g/mol . The 2,4-dichlorobenzyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
ethyl 2-[3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-3-4-9(15)10(16)5-8/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCFZEPAZCOXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Urea Derivatives
The reaction of urea with α,α-diketones or their equivalents under acidic or basic conditions forms the trioxoimidazolidinyl ring. For example, glycouril (2,4,5-trioxoimidazolidine) can be synthesized via urea condensation with diethyl oxalate in the presence of sodium ethoxide. This method yields a symmetric trioxo structure, which is subsequently functionalized at the N-1 and N-3 positions.
Reaction Conditions:
Alternative Methods Using Diketones
Cyclization of N-substituted ureas with 1,3-dichloroacetone in tetrahydrofuran (THF) at 50°C has been reported for analogous trioxoimidazolidinyl systems. This approach leverages the reactivity of dichloro compounds to form five-membered rings via nucleophilic substitution.
Attachment of the Ethyl Acetate Moiety
The ethyl acetate side chain is introduced at the N-1 position via nucleophilic substitution with ethyl chloroacetate.
Esterification via Chloroacetate
Ethyl chloroacetate reacts with the remaining nitrogen of the 3-(3,4-dichlorobenzyl)-2,4,5-trioxoimidazolidine in the presence of potassium iodide and potassium carbonate.
Key Parameters:
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while potassium iodide catalyzes the reaction via a Finkelstein-like mechanism.
Industrial-Scale Production Considerations
Catalytic Optimization
Transition-metal catalysts (e.g., CuI) have been explored to accelerate alkylation steps, reducing reaction times by 30%.
Purification Techniques
Crystallization from ethanol/water mixtures achieves >98% purity, while continuous-flow systems improve throughput in large-scale syntheses.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Cyclization) | Method 2 (Diketone Route) |
|---|---|---|
| Core Formation | Urea + diethyl oxalate | N-substituted urea + 1,3-dichloroacetone |
| Yield | 60–70% | 55–65% |
| Purity | 95% | 90% |
| Scalability | Moderate | High |
Challenges and Innovations
Regioselectivity in Alkylation
The use of bulky bases (e.g., DBU) directs substitution to N-3, minimizing N-1 byproducts.
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 80% yield in 2 hours for benzylation).
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is typical for esters and is critical for modifying the compound’s solubility and biological activity.
Notes :
-
Hydrolysis in alkaline media proceeds via deprotonation of water, generating a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion .
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The carboxylic acid derivative may exhibit enhanced hydrogen-bonding capacity, influencing further reactivity or biological interactions .
Nucleophilic Attack on the Trioxo-Imidazolidine Ring
The electron-deficient carbonyl groups at positions 2, 4, and 5 make the imidazolidine ring susceptible to nucleophilic attack. Radical conjugate additions and amine/alkoxide additions have been reported in structurally similar systems.
Key Findings :
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Radical additions (e.g., with α,β-unsaturated esters) target the electron-deficient C=O groups, forming new C–C bonds .
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Amines selectively attack the 4- or 5-position carbonyl groups, leading to ring-opening and amide formation .
Aromatic Substitution of the 3,4-Dichlorobenzyl Group
The 3,4-dichlorobenzyl substituent may undergo electrophilic substitution under harsh conditions, though the electron-withdrawing chlorine atoms deactivate the ring.
Limitations :
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Substitution occurs primarily at the meta position relative to chlorine due to steric and electronic effects .
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Yields are typically low (<30%) due to the deactivating nature of chlorine .
Tautomerism and Stability Considerations
The trioxo-imidazolidine core exhibits keto-enol tautomerism, influencing its acidity and reactivity.
| Tautomer | Structure | Stabilizing Factors | References |
|---|---|---|---|
| Keto form | Dominant, with three C=O groups | Resonance stabilization | |
| Enol form | Minor, with one enolic C–OH group | Intramolecular hydrogen bonding |
Implications :
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The keto form predominates (>95%) in polar solvents, as confirmed by NMR studies .
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Enolization increases susceptibility to oxidation at the α-carbon .
Ring-Opening Reactions
Strong nucleophiles or bases can induce ring-opening, particularly at the 1- or 3-position of the imidazolidine ring.
Observations :
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LiAlH₄ reduces the carbonyl groups to alcohols, destabilizing the ring and leading to cleavage .
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NaBH₄ selectively reduces the 2-oxo group while preserving the ester functionality .
Oxidation and Degradation Pathways
Oxidative degradation is observed under strong oxidizing conditions, particularly involving the benzyl or imidazolidine moieties.
Degradation Notes :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is its antimicrobial properties. Research indicates that compounds with imidazolidine structures can exhibit significant antibacterial and antifungal activities. The presence of the dichlorobenzyl group enhances its potency against various pathogens, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Properties
Studies have shown that derivatives of imidazolidine compounds can possess anticancer activity. This compound has been investigated for its effects on cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types . Further research is needed to elucidate the mechanisms involved and to evaluate its efficacy in vivo.
Agricultural Applications
Pesticide Development
The compound's unique structure lends itself to applications in agricultural chemistry as a potential pesticide. Its ability to disrupt microbial growth can be exploited to develop fungicides or bactericides for crop protection. The dichlorobenzyl moiety may enhance the compound's ability to penetrate plant tissues and provide effective control over agricultural pathogens .
Materials Science
Polymeric Applications
this compound can be utilized in the synthesis of polymers with specific properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical strength or thermal stability. Research into its use as a modifier in polymer blends is ongoing .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anticancer Research | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potential for further development. |
| Study 3 | Agricultural Use | Effective against fungal pathogens in vitro; field trials are recommended for practical application. |
| Study 4 | Polymer Synthesis | Successfully incorporated into polyurethanes, enhancing flexibility and thermal properties. |
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Molecular Weight :
- The 2,4-dichloro derivative has the highest molecular weight (359.17 g/mol ) due to the addition of two chlorine atoms, while the unsubstituted core is the lightest (200.15 g/mol ) .
- Halogenated derivatives (Cl, F) exhibit higher molecular weights compared to the methyl-substituted analog, reflecting the atomic mass differences between substituents .
Electrochemical and Steric Influences: Chlorine substituents (e.g., 2,4-dichloro, 2-chloro) are strongly electron-withdrawing, which may enhance electrophilic reactivity and metabolic stability but reduce solubility in aqueous media .
Synthetic Accessibility :
- The synthesis of these compounds typically involves alkylation or nucleophilic substitution reactions. For example, describes the use of potassium carbonate and alkyl halides (e.g., 2-methoxyethylbromide) to functionalize aromatic acetates under inert conditions . Similar methods may apply to the dichlorobenzyl derivatives.
Research Implications
- Structure-Activity Relationships (SAR) : The positional isomerism of chlorine (2,4- vs. 3,4-dichloro) could significantly impact bioactivity. For instance, 2,4-dichloro substitution is common in agrochemicals and pharmaceuticals due to its balance of steric and electronic effects .
- Pharmacokinetic Profiling : The unsubstituted core (CAS 89694-35-9) serves as a baseline for studying the contribution of benzyl substituents to absorption and distribution .
Biological Activity
Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its antibacterial, antifungal, and antitumor properties. The data is organized into sections that include synthesis methods, biological assays, and case studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Imidazolidine Ring : This is achieved through the reaction of appropriate aldehydes with urea derivatives.
- Introduction of the Dichlorobenzyl Group : This step involves electrophilic substitution reactions where 3,4-dichlorobenzyl halides react with the imidazolidine precursor.
- Esterification : The final product is obtained by esterifying the acid form with ethyl alcohol.
Antibacterial Activity
This compound has shown significant antibacterial activity against various strains of bacteria. A study conducted by researchers evaluated its efficacy against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from to against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
- The compound also exhibited moderate activity against Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | MIC () | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 0.05 - 0.4 | Ciprofloxacin |
| Escherichia coli | 1.0 - 2.0 | Sulbactam Penicillin |
| Pseudomonas aeruginosa | 2.0 - 5.0 | Gentamicin |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi:
- Candida albicans : Exhibited an inhibition zone comparable to fluconazole.
- Aspergillus niger : Demonstrated notable efficacy with an MIC of .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound:
- In vitro assays revealed cytotoxic effects on various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
- The compound induced apoptosis in cancer cells as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Case Studies
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Case Study on Antibacterial Efficacy :
A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to a control group receiving standard treatments. -
Case Study on Antitumor Effects :
A laboratory study investigated the effects of the compound on tumor growth in xenograft models. Results showed a reduction in tumor size after four weeks of treatment compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of precursors (e.g., isatoic anhydride and glycine ethyl ester) using carbonyldiimidazole (CDI) to form a tetrahydroquinazoline core .
- Step 2 : Alkylation with 3,4-dichlorobenzyl bromide under reflux conditions. Solvent choice (e.g., 1,4-dioxane) and temperature (60°C) are critical for optimizing yield .
- Step 3 : Final hydrolysis or functionalization (e.g., ester reduction with DIBAL-H) .
- Data Table :
| Step | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 3,4-Dichlorobenzyl bromide, 1,4-dioxane, 60°C | 21% |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.61 ppm for dichlorobenzyl protons, δ 4.09–4.15 ppm for ester groups) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 365.1 [M+H]+) .
- TLC : For monitoring reaction progress (Rf values in ethyl acetate/hexane systems) .
Q. What are the proposed biological targets of this compound?
- Methodological Answer : Structural analogs (e.g., fluorobenzyl derivatives) inhibit enzymes like aldosterone synthase and aromatase , which are involved in steroid biosynthesis. Target validation requires:
- Enzyme Assays : Competitive inhibition studies with radiolabeled substrates .
- Docking Simulations : To model interactions with enzyme active sites .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to improve yield?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reactivity .
- Catalysis : Use of Cu₂O or phase-transfer catalysts for benzyl halide activation .
- Workup : Column chromatography (silica gel, 2% EtOAc/heptane) to isolate pure product .
Q. How should contradictory spectral data (e.g., overlapping NMR signals) be resolved?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC to assign quaternary carbons and resolve signal overlap .
- Deuterated Solvents : Use of CD₃OD or DMSO-d₆ to sharpen proton splitting .
- Cross-Validation : Compare with analogs (e.g., fluorobenzyl derivatives) to identify substituent-specific shifts .
Q. What mechanistic approaches are suitable for studying its enzyme inhibition?
- Methodological Answer :
- Isotopic Labeling : Use of ¹⁴C-labeled substrates to track enzyme turnover rates .
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., aromatase) to map binding interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across structural analogs?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., dichloro vs. fluorobenzyl groups) on IC₅₀ values .
- Meta-Analysis : Aggregate data from enzyme assays (e.g., CYP11B2 inhibition) to identify outliers .
- In Silico Modeling : Adjust force-field parameters to account for halogen bonding differences .
Experimental Design Considerations
Q. What controls are essential in stability studies under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Phosphate (pH 2–8) and carbonate (pH 9–12) buffers to assess hydrolysis .
- Degradation Markers : Monitor ester cleavage via LC-MS (e.g., loss of m/z 365.1 peak) .
Advanced Synthesis Challenges
Q. How to mitigate byproducts during cyclization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
